molecular formula C16H18N2O3 B14705195 N-(3,4,5-Trimethoxyphenyl)benzamidine CAS No. 23557-83-7

N-(3,4,5-Trimethoxyphenyl)benzamidine

Cat. No.: B14705195
CAS No.: 23557-83-7
M. Wt: 286.33 g/mol
InChI Key: OXKDCFVNMZBKRU-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxyphenyl)benzamidine: is an organic compound with the molecular formula C16H18N2O3 . It is characterized by the presence of a benzamidine group attached to a trimethoxyphenyl ring. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxyphenyl)benzamidine typically involves the reaction of 3,4,5-trimethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-Trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4,5-Trimethoxyphenyl)benzamidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxyphenyl)benzamidine involves its interaction with various molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer, anti-inflammatory, and anti-microbial effects .

Comparison with Similar Compounds

Uniqueness: N-(3,4,5-Trimethoxyphenyl)benzamidine is unique due to its trimethoxyphenyl group, which enhances its bioactivity and specificity compared to other similar compounds. This structural feature allows it to interact more effectively with its molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

23557-83-7

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C16H18N2O3/c1-19-13-9-12(10-14(20-2)15(13)21-3)18-16(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18)

InChI Key

OXKDCFVNMZBKRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2)N

Origin of Product

United States

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